Bis(diacetoxymethyl)ethylenesilane

Description

Bis(diacetoxymethyl)ethylenesilane is an organosilicon compound with the CAS registry number 224-829-4, registered on May 31, 2018 . Such organosilicon compounds are typically utilized in industrial applications, including polymer synthesis, crosslinking agents, or precursors for functional materials. The acetoxy groups may confer hydrolytic reactivity, enabling the compound to act as a latent crosslinker or coupling agent in silicone-based systems.

Properties

CAS No. |

14971-02-9 |

|---|---|

Molecular Formula |

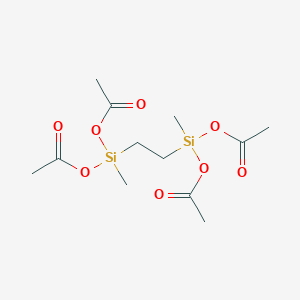

C12H22O8Si2 |

Molecular Weight |

350.47 g/mol |

IUPAC Name |

[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate |

InChI |

InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3 |

InChI Key |

SQLHPRGDFJYNSR-UHFFFAOYSA-N |

SMILES |

CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS No. |

14971-02-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Organosilicon Chemistry

- Bis(D-glycero-D-ido-heptonato)metal complexes (e.g., magnesium, manganese, zinc variants; CAS 68475-44-5, 68475-47-8, 68475-48-9): These compounds feature metal centers coordinated to organic ligands, contrasting with Bis(diacetoxymethyl)ethylenesilane’s silicon-based structure. Metal heptonates are often used in catalysis or as nutritional supplements, whereas organosilicon compounds like this compound are more likely to serve as intermediates in material science due to their hydrolytic stability or reactivity .

- Unlike this compound, hexamethylene diisocyanate reacts with polyols to form urethane linkages, highlighting differences in reactivity and application domains .

Functional Group Comparison

Acetoxy-containing compounds :

this compound’s acetoxy groups may parallel those in chloro(phenyl)acetyl chloride (CAS 2912-62-1), which also contains reactive acyl groups. However, the latter is an acyl chloride with high electrophilicity, whereas acetoxy groups in silanes are typically less reactive but prone to hydrolysis under specific conditions .- Diethylaminoethanethiol derivatives (e.g., CAS 4261-68-1): These amine-thiol compounds exhibit nucleophilic and metal-chelating properties, contrasting with the electrophilic silicon center and hydrolytic behavior of this compound .

Limitations and Recommendations

The provided evidence lacks spectroscopic, thermodynamic, or toxicity data for this compound, necessitating further literature review. Key gaps include:

- Spectroscopic characterization : NMR or UV data (as in for unrelated compounds) would clarify structural details .

- Comparative reactivity studies : Hydrolysis rates or thermal stability vs. acetoxy-silanes or metal heptonates.

- Application-specific research : Industrial case studies or patent analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.